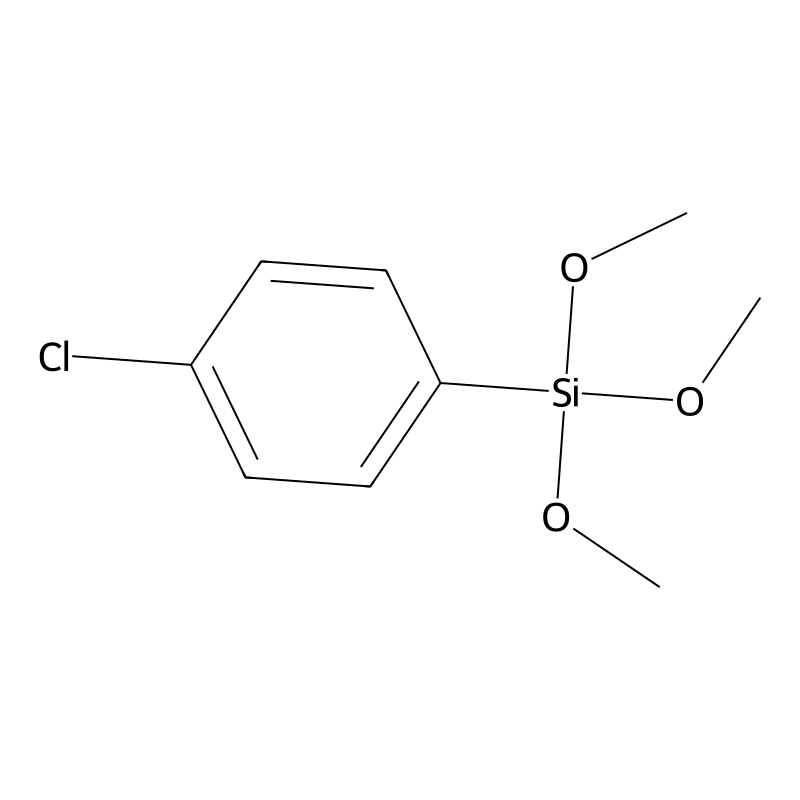

(4-Chlorophenyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-Chlorophenyl)trimethoxysilane, with the chemical formula C9H13ClO3Si and a molecular weight of 232.73 g/mol, is an organosilicon compound characterized by the presence of a 4-chlorophenyl group attached to a trimethoxysilane moiety. This compound appears as a colorless liquid and has a boiling point of 232°C and a melting point of -5°C. It is soluble in various organic solvents, including ethanol, acetone, and chloroform . The compound's structure includes three methoxy groups that enhance its reactivity and utility in various applications.

- Hydrosilylation: The addition of silanes to alkenes or alkynes.

- Condensation Reactions: Formation of siloxane bonds through the reaction of silanol groups with other nucleophiles.

- Polymerization: Serving as a precursor in the synthesis of silicon-based polymers.

These reactions facilitate its use in creating coatings, adhesives, and other materials .

Several methods exist for synthesizing (4-Chlorophenyl)trimethoxysilane:

- Reaction with Methanol: The reaction between (4-chlorophenyl)trichlorosilane and methanol yields (4-Chlorophenyl)trimethoxysilane.

- Reduction Method: Reducing (4-chlorophenyl)triethoxysilane using lithium aluminum hydride can also produce this compound.

- Direct Silylation: The direct silylation of phenolic compounds with trimethoxysilane can yield derivatives similar to (4-Chlorophenyl)trimethoxysilane.

These methods allow for the production of this compound with varying degrees of purity and yield.

(4-Chlorophenyl)trimethoxysilane finds applications across various fields due to its unique properties:

- Coatings and Adhesives: Used as a coupling agent to enhance adhesion between organic materials and inorganic substrates.

- Silicon-based Polymers: Acts as an initiator for polymerization reactions in the creation of advanced materials.

- Surface Modification: Employed in modifying surfaces to improve hydrophobicity or other desired characteristics.

Its versatility makes it valuable in industries such as construction, electronics, and materials science.

Several compounds share structural similarities with (4-Chlorophenyl)trimethoxysilane, including:

- (4-Chlorophenyl)triethoxysilane:

- Molecular Formula: C12H19ClO3Si

- Molar Mass: 274.82 g/mol

- Differences: Contains ethoxy groups instead of methoxy groups, affecting its solubility and reactivity.

- Phenyltrimethoxysilane:

- Molecular Formula: C10H14O3Si

- Molar Mass: 210.30 g/mol

- Differences: Lacks the chlorine substituent, making it less reactive towards nucleophiles.

- (Chlorophenyl)methyltrimethoxysilane:

- Molecular Formula: C10H13ClO3Si

- Molar Mass: 232.73 g/mol

- Differences: Contains a methyl group instead of a phenyl group, altering its physical properties.

Comparison TableCompound Name Molecular Formula Molar Mass (g/mol) Key Differences (4-Chlorophenyl)trimethoxysilane C9H13ClO3Si 232.73 Contains methoxy groups and chlorine substituent (4-Chlorophenyl)triethoxysilane C12H19ClO3Si 274.82 Ethoxy groups instead of methoxy Phenyltrimethoxysilane C10H14O3Si 210.30 No chlorine substituent (Chlorophenyl)methyltrimethoxysilane C10H13ClO3Si 232.73 Methyl group instead of phenyl

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Differences |

|---|---|---|---|

| (4-Chlorophenyl)trimethoxysilane | C9H13ClO3Si | 232.73 | Contains methoxy groups and chlorine substituent |

| (4-Chlorophenyl)triethoxysilane | C12H19ClO3Si | 274.82 | Ethoxy groups instead of methoxy |

| Phenyltrimethoxysilane | C10H14O3Si | 210.30 | No chlorine substituent |

| (Chlorophenyl)methyltrimethoxysilane | C10H13ClO3Si | 232.73 | Methyl group instead of phenyl |